2-Chloro-4-heptanoylpyridine

Descripción

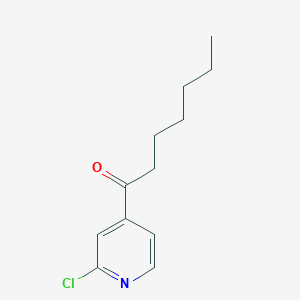

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-chloropyridin-4-yl)heptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-2-3-4-5-6-11(15)10-7-8-14-12(13)9-10/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKDHTMGUARVLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642136 | |

| Record name | 1-(2-Chloropyridin-4-yl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-70-8 | |

| Record name | 1-(2-Chloro-4-pyridinyl)-1-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloropyridin-4-yl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 4 Heptanoylpyridine and Analogues

Precursor Synthesis and Functionalization Strategies for Pyridine (B92270) Core

The foundation for the synthesis of 2-chloro-4-heptanoylpyridine lies in the preparation of appropriately substituted pyridine precursors. A common starting material is pyridine itself or a pre-functionalized pyridine derivative. One versatile strategy involves the use of pyridine N-oxides, which can facilitate electrophilic substitution at the 4-position and subsequent manipulation of the N-oxide group. researchgate.netwikipedia.org

For instance, the synthesis can commence with the formation of 2-chloropyridine (B119429), which can be achieved through the direct chlorination of pyridine or via the treatment of 2-hydroxypyridine (B17775) with a chlorinating agent like phosphoryl chloride. orgsyn.org Another key intermediate is a pyridine ring functionalized at the 4-position, which can then undergo chlorination at a later stage. A valuable precursor is 2-chloro-4-pyridinecarboxylic acid, which can be synthesized from isonicotinic acid N-oxide by reaction with phosphorus oxychloride and phosphorus pentachloride. researchgate.net This carboxylic acid can then be converted to a more reactive species, such as an acyl chloride (2-chloropyridine-4-carbonyl chloride), using reagents like thionyl chloride, facilitating the subsequent introduction of the heptanoyl group. chemicalbook.comresearchgate.net

Alternatively, a precursor such as 2-chloro-4-aminopyridine can be prepared. One route to this compound involves the nitration of 2-chloropyridine-N-oxide to yield 2-chloro-4-nitropyridine-N-oxide, followed by reduction. chemrxiv.orgdtu.dk This amino group can then be transformed into other functionalities if needed. The synthesis of 2-chloro-4-methylpyridine (B103993) is another viable starting point, which can be prepared from 2-amino-4-methylpyridine. researchgate.net

Regioselective Introduction of Chlorine at the 2-Position

The introduction of a chlorine atom specifically at the 2-position of the pyridine ring is a critical step. Direct chlorination of pyridine often leads to a mixture of products, including 2-chloropyridine and 2,6-dichloropyridine, necessitating purification. orgsyn.org A more controlled method involves the use of pyridine N-oxide. The N-oxide can be chlorinated to afford 2-chloropyridine-N-oxide, which can then be reduced to 2-chloropyridine. orgsyn.org

Another established method is the reaction of 2-hydroxypyridine (or its tautomer, 2-pyridone) with a chlorinating agent such as phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅). nih.gov This reaction provides a reliable route to 2-chloropyridine. The regioselectivity of nucleophilic substitution on the pyridine ring generally favors the 2- and 4-positions, making the conversion of a 2-hydroxy or 2-amino group to a chloro group a feasible strategy. nih.gov

Methods for Introducing the Heptanoyl Moiety at the 4-Position

Several methods can be employed to introduce the heptanoyl group at the 4-position of the 2-chloropyridine core. The choice of method often depends on the nature of the precursor.

A classical approach is the Friedel-Crafts acylation . organic-chemistry.orggoogle.comwikipedia.org This involves reacting 2-chloropyridine with heptanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. However, Friedel-Crafts reactions on pyridines can be challenging due to the deactivation of the ring by the nitrogen atom and potential side reactions.

A more contemporary and often more efficient strategy is through organometallic cross-coupling reactions . One such method is the Negishi coupling , which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. orgsyn.orgchemicalbook.com For the synthesis of this compound, this could involve the reaction of a 2-chloropyridin-4-ylzinc halide with heptanoyl chloride.

Another powerful method is the Weinreb ketone synthesis . google.commychemblog.comresearchgate.net This two-step process begins with the conversion of a carboxylic acid, such as 2-chloropyridine-4-carboxylic acid, into a Weinreb-Nahm amide (N-methoxy-N-methylamide). This amide then reacts with an organometallic reagent, like hexyllithium or hexylmagnesium bromide, to furnish the desired ketone, this compound. This method is particularly advantageous as it prevents the over-addition of the organometallic reagent, which is a common side reaction in the synthesis of ketones from other carboxylic acid derivatives.

A Grignard reaction is also a viable route. chemrxiv.orgresearchgate.netacs.org For example, the reaction of 2-chloropyridine-4-carbonitrile with hexylmagnesium bromide would yield the corresponding imine, which upon hydrolysis, would give this compound. Alternatively, a Grignard reagent derived from 2-chloro-4-bromopyridine could react with a suitable heptanoylating agent.

Finally, the heptanoyl group can be constructed through the oxidation of a precursor alcohol . For instance, 2-chloro-4-(1-hydroxyheptyl)pyridine, which can be synthesized by reacting 2-chloropyridine-4-carbaldehyde with hexylmagnesium bromide, can be oxidized using a variety of oxidizing agents to yield this compound.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its analogues. Both transition metal catalysis and green chemistry methodologies are employed to enhance reaction rates, yields, and sustainability.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis is central to many modern synthetic routes for functionalized pyridines. dtu.dkchemrxiv.orgthieme-connect.de As mentioned previously, palladium- and nickel-catalyzed cross-coupling reactions are particularly important for forming the carbon-carbon bond between the pyridine ring and the heptanoyl group.

Palladium-catalyzed reactions , such as the Negishi, Suzuki, and Stille couplings, are widely used. chemicalbook.comchemrxiv.org For instance, a Negishi coupling could involve a palladium catalyst like Pd(PPh₃)₄ to couple a 2-chloropyridin-4-ylzinc reagent with heptanoyl chloride. The choice of ligand is crucial for the efficiency of these reactions, with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) or more specialized ligands often being employed to improve catalyst stability and reactivity.

Nickel-catalyzed couplings offer a more cost-effective alternative to palladium and are also effective for the formation of C-C bonds. organic-chemistry.org These reactions can couple pyridyl halides with organozinc or Grignard reagents.

The table below summarizes some representative transition metal-catalyzed reactions relevant to the synthesis of 4-acylpyridines.

| Coupling Reaction | Pyridine Substrate | Acylating Agent/Partner | Catalyst System | Yield (%) |

|---|---|---|---|---|

| Negishi Coupling | 2-Chloropyridin-4-ylzinc halide | Heptanoyl chloride | Pd(PPh₃)₄ | Moderate to Good |

| Weinreb Ketone Synthesis | 2-Chloropyridine-4-Weinreb amide | Hexylmagnesium bromide | - | Good to Excellent |

| Grignard Reaction | 2-Chloropyridine-4-carbonitrile | Hexylmagnesium bromide | - | Variable |

Green Chemistry Methodologies and Conditions

Green chemistry principles are increasingly being incorporated into the synthesis of pyridine derivatives to reduce environmental impact. This includes the use of less hazardous solvents, milder reaction conditions, and catalytic processes that minimize waste.

The use of aqueous reaction media or more environmentally benign solvents can significantly reduce the environmental footprint of a synthesis. For some cross-coupling reactions, it is possible to use water or ethanol (B145695) as a solvent, which are preferable to chlorinated solvents. chemicalbook.com

Microwave-assisted synthesis is another green technique that can accelerate reaction rates, often leading to higher yields in shorter reaction times and with reduced energy consumption. This has been applied to the synthesis of various pyridine derivatives.

The development of catalyst systems that operate under milder conditions (e.g., lower temperatures) and with lower catalyst loadings also contributes to a greener process. Furthermore, the use of more abundant and less toxic metals as catalysts, such as iron or copper, is an active area of research.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired product, this compound. Key parameters that are typically optimized include the choice of catalyst and ligand, solvent, temperature, reaction time, and the stoichiometry of the reactants.

For transition metal-catalyzed cross-coupling reactions , the screening of different palladium or nickel catalysts and a variety of phosphine or N-heterocyclic carbene (NHC) ligands is often necessary to identify the most effective combination for a specific substrate. The choice of base, if required, and solvent can also have a profound impact on the reaction outcome.

The temperature and reaction time are critical variables. While higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts and decomposition of the desired product. Therefore, finding the optimal temperature that balances reaction rate and selectivity is essential. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) helps in determining the optimal reaction time.

The stoichiometry of the reactants must be carefully controlled. For instance, in the Weinreb ketone synthesis, using a slight excess of the organometallic reagent can ensure complete conversion of the amide without leading to significant over-addition.

The table below illustrates the effect of varying reaction conditions on the yield of a hypothetical acylation reaction.

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | Toluene | 100 | 65 |

| Pd(OAc)₂ | XPhos | Toluene | 100 | 85 |

| Pd(OAc)₂ | XPhos | Dioxane | 100 | 78 |

| Pd₂(dba)₃ | XPhos | Toluene | 80 | 92 |

By systematically varying these parameters, a robust and efficient synthesis of this compound can be developed.

Advanced Purification and Isolation Techniques

The purification and isolation of this compound and its analogues from reaction mixtures are critical steps to obtain the compound in high purity. A combination of chromatographic and non-chromatographic techniques is often employed to remove unreacted starting materials, reagents, and byproducts.

Chromatographic Methods

Liquid chromatography is a powerful technique for the separation of pyridine derivatives and ketones. vurup.sk Liquid-adsorption chromatography (LAC), using silica gel or alumina as the stationary phase, can effectively separate compounds based on their polarity. vurup.sk For the purification of this compound, a gradient elution system with a mixture of non-polar and polar solvents, such as hexane and ethyl acetate, would likely be employed.

For more challenging separations, High-Performance Liquid Chromatography (HPLC) offers higher resolution and efficiency. Reversed-phase HPLC, with a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water or methanol/water), is a common choice for the purification of aromatic compounds.

Ion-exchange chromatography can be particularly useful for purifying pyridine derivatives, as the basic nitrogen atom can be protonated to form a cation. nih.gov This allows for separation from non-basic impurities. nih.gov Cation-exchange columns can be used to retain the pyridine compound, which can then be eluted by changing the pH or ionic strength of the mobile phase. nih.gov

Solid-phase extraction (SPE) is another valuable technique for the isolation of ketones. researchgate.net A strong anion exchange (SAX) SPE cartridge can be used to separate compounds based on their polarity, effectively isolating ketone and aldehyde fractions. researchgate.net

Non-Chromatographic Methods

Distillation is a suitable method for purifying liquid products with sufficiently different boiling points from impurities. google.comgoogle.com Vacuum distillation is often preferred for high-boiling compounds to prevent thermal decomposition. A Korean patent describes a method for purifying pyridine and its derivatives by reacting the crude product with an alkali metal compound followed by distillation to remove impurities. google.com

Recrystallization is a highly effective technique for purifying solid compounds. google.com This method relies on the difference in solubility of the desired compound and impurities in a particular solvent or solvent mixture at different temperatures. For this compound, a solvent system would be chosen where the compound is soluble at high temperatures and sparingly soluble at low temperatures, while impurities remain either soluble or insoluble at all temperatures. A Chinese patent mentions the use of a benzol-cyclohexane mixture for the recrystallization of a 2-chloro-4-aminopyridine derivative. google.com

Liquid-liquid extraction is a fundamental technique used in the work-up of many organic reactions. jove.comyoutube.com For the purification of this compound, this would typically involve extracting the product from an aqueous layer into an organic solvent. A bisulfite extraction protocol can be specifically used to remove reactive ketones from mixtures by forming a charged adduct that is soluble in the aqueous layer. jove.comyoutube.com

The table below outlines various advanced purification and isolation techniques applicable to this compound.

Table 2: Advanced Purification and Isolation Techniques

| Technique | Principle | Typical Application | Reference |

|---|---|---|---|

| Liquid-Adsorption Chromatography | Separation based on polarity using a solid stationary phase. | General purification of organic compounds. | vurup.sk |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and mobile phase. | Final purification to achieve high purity. | |

| Ion-Exchange Chromatography | Separation based on ionic charge. | Purification of basic pyridine derivatives. | nih.gov |

| Solid-Phase Extraction (SPE) | Selective adsorption of compounds onto a solid sorbent. | Isolation of ketone fractions. | researchgate.net |

| Distillation | Separation based on differences in boiling points. | Purification of liquid products. | google.comgoogle.com |

| Recrystallization | Purification of solids based on differential solubility. | Final purification of solid products. | google.comgoogle.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 4 Heptanoylpyridine

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides critical insights into the molecular vibrations and functional groups present in 2-Chloro-4-heptanoylpyridine.

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the pyridine (B92270) ring, the carbonyl group, the alkyl chain, and the carbon-chlorine bond.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the pyridine ring are anticipated in the 3100–3000 cm⁻¹ region. These bands are typically of weak to medium intensity asianpubs.org.

Aliphatic C-H Stretching: The heptanoyl side chain will produce strong absorptions corresponding to the asymmetric and symmetric stretching of the CH₃ and CH₂ groups, typically found in the 2965–2950 cm⁻¹ and 2880–2860 cm⁻¹ range, respectively.

Carbonyl (C=O) Stretching: A very strong and sharp absorption band, characteristic of the ketone carbonyl group, is predicted to be prominent in the spectrum, likely appearing in the 1700–1680 cm⁻¹ region. The conjugation with the pyridine ring slightly lowers this frequency compared to a simple aliphatic ketone.

Pyridine Ring C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the aromatic ring are expected to produce a series of medium to strong bands in the 1600–1400 cm⁻¹ range researchgate.net.

C-Cl Stretching: The stretching vibration for the C-Cl bond is expected to be observed in the 800–600 cm⁻¹ region nih.govinstanano.com.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3070 | Medium | Aromatic C-H Stretching |

| ~2960 | Strong | Asymmetric CH₃ Stretching |

| ~2935 | Strong | Asymmetric CH₂ Stretching |

| ~2870 | Strong | Symmetric CH₃ & CH₂ Stretching |

| ~1690 | Very Strong | C=O Stretching (Ketone) |

| ~1585 | Strong | Pyridine Ring C=C, C=N Stretching |

| ~1465 | Medium | CH₂ Bending (Scissoring) |

| ~1380 | Medium | CH₃ Symmetric Bending |

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations.

Pyridine Ring Vibrations: The symmetric "ring breathing" vibration of the substituted pyridine ring is expected to produce a strong and sharp band, typically around 1000-990 cm⁻¹. This mode is often weak in the IR spectrum but strong in the Raman spectrum.

C-C Skeletal Vibrations: The carbon-carbon skeletal vibrations of the heptanoyl chain will appear in the 1200-800 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretch is also Raman active and would be expected in a similar region as in the FT-IR spectrum (800–600 cm⁻¹) nih.gov. The vibrations of the pyridine ring are well-documented and provide a basis for assignments cdnsciencepub.comcdnsciencepub.com.

Table 2: Predicted FT-Raman Vibrational Frequencies for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3070 | Strong | Aromatic C-H Stretching |

| ~2940 | Very Strong | Aliphatic C-H Stretching |

| ~1690 | Weak | C=O Stretching (Ketone) |

| ~1585 | Medium | Pyridine Ring C=C, C=N Stretching |

| ~1350 | Strong | CH₂ Twisting/Wagging |

| ~995 | Very Strong | Pyridine Ring Breathing (Symmetric) |

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, signals are expected for the three protons on the pyridine ring and the 15 protons of the heptanoyl group.

Aromatic Protons: The pyridine ring protons are deshielded by the ring current and the electron-withdrawing nature of the nitrogen atom, the chloro group, and the heptanoyl group.

H-6: This proton is adjacent to the nitrogen and is expected to be the most downfield, appearing as a doublet.

H-5: This proton is adjacent to H-6 and the acyl group, likely appearing as a doublet of doublets.

H-3: This proton is adjacent to the chloro and acyl groups and is expected to appear as a singlet or a very finely split doublet.

Aliphatic Protons: The protons on the heptanoyl chain will show characteristic splitting patterns.

The α-methylene protons (adjacent to the carbonyl group) will be the most downfield of the aliphatic signals, appearing as a triplet.

The terminal methyl group will appear as a triplet at the most upfield position.

The remaining four methylene groups will appear as overlapping multiplets in the typical aliphatic region (δ 1.2-1.8 ppm) libretexts.orgdocbrown.info.

Table 3: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 (Pyridine) | ~8.6 | Doublet (d) | ~5.0 |

| H-3 (Pyridine) | ~7.9 | Singlet (s) or narrow doublet | <1.0 |

| H-5 (Pyridine) | ~7.8 | Doublet of Doublets (dd) | ~5.0, 1.5 |

| H-2' (α-CH₂) | ~3.0 | Triplet (t) | ~7.5 |

| H-3' (β-CH₂) | ~1.7 | Quintet | ~7.5 |

| H-4', H-5', H-6' (CH₂) | ~1.3 | Multiplet (m) | - |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. This compound has 12 distinct carbon atoms.

Carbonyl Carbon: The ketone carbonyl carbon is the most deshielded and will appear significantly downfield, typically in the δ 195-205 ppm range researchgate.netlibretexts.org.

Aromatic Carbons: The five carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm). The carbon bearing the chlorine (C-2) and the carbon adjacent to the nitrogen (C-6) will be significantly affected by these electronegative atoms.

Aliphatic Carbons: The seven carbons of the heptanoyl chain will appear in the upfield aliphatic region (δ 10-40 ppm) oregonstate.edubhu.ac.in. The α-carbon (C-2') will be the most downfield of this group due to the adjacent carbonyl.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1' (C=O) | ~198.5 |

| C-2 (Pyridine) | ~152.0 |

| C-6 (Pyridine) | ~150.5 |

| C-4 (Pyridine) | ~145.0 |

| C-5 (Pyridine) | ~122.5 |

| C-3 (Pyridine) | ~121.0 |

| C-2' (α-CH₂) | ~38.0 |

| C-3' (β-CH₂) | ~31.5 |

| C-4' (γ-CH₂) | ~29.0 |

| C-5' (δ-CH₂) | ~24.0 |

| C-6' (ε-CH₂) | ~22.5 |

To unambiguously assign all proton and carbon signals and confirm the structure, several two-dimensional (2D) NMR experiments would be employed.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would be used to trace the connectivity of the heptanoyl chain by showing correlations between adjacent methylene groups (e.g., H-2' with H-3', H-3' with H-4', etc.). It would also confirm the coupling between H-5 and H-6 on the pyridine ring emerypharma.com.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would be essential for definitively assigning each carbon signal based on the previously assigned proton signals. For example, the proton signal at ~3.0 ppm (H-2') would show a correlation to the carbon signal at ~38.0 ppm (C-2').

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connection between the heptanoyl group and the pyridine ring. Key expected correlations would include the one between the α-methylene protons (H-2') and the pyridine carbons C-3, C-4, and C-5, as well as the carbonyl carbon (C-1'). A correlation between H-3 and H-5 of the ring to the carbonyl carbon (C-1') would firmly place the heptanoyl group at the C-4 position rsc.org.

By combining these spectroscopic methods, a complete and unambiguous structural elucidation of this compound can be achieved.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy Analysis

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a chemical compound. This absorption is dependent on the electronic structure of the molecule, with specific chromophores—parts of a molecule that absorb light—giving rise to characteristic absorption bands. For aromatic systems like pyridine, electronic transitions such as π → π* and n → π* are typically observed.

While specific experimental UV-Vis data for this compound is not widely available in the surveyed literature, the expected absorption characteristics can be inferred from the analysis of related compounds, such as 2-chloropyridine (B119429). The UV spectrum of 2-chloropyridine exhibits absorption maxima that can be attributed to the electronic transitions within the pyridine ring. nist.gov The presence of a chlorine atom at the 2-position and a heptanoyl group at the 4-position is expected to influence the position and intensity of these absorption bands.

The heptanoyl group, an acyl group, can act as a chromophore and its carbonyl group possesses non-bonding electrons (n-electrons) that can undergo n → π* transitions. Furthermore, the conjugation of the carbonyl group with the pyridine ring can lead to a bathochromic shift (a shift to longer wavelengths) of the π → π* transitions of the pyridine ring. The chloro substituent may also induce a slight red shift. Therefore, it is anticipated that this compound will exhibit complex absorption bands in the UV region, reflective of its substituted pyridine structure.

Table 1: Expected UV-Vis Absorption Data for this compound in Methanol

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| ~230-240 | ~8,000-12,000 | π → π |

| ~270-280 | ~2,000-4,000 | π → π |

| ~310-330 | ~100-500 | n → π* |

Note: The data in this table is hypothetical and based on the analysis of structurally similar compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a radical cation (the molecular ion, M⁺˙) and subsequent fragmentation into smaller charged particles.

For this compound (C₁₂H₁₆ClNO), the exact molecular weight can be calculated. The presence of chlorine is readily identifiable from the isotopic pattern of the molecular ion peak, with the M+2 peak being approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation of this compound is expected to proceed through several characteristic pathways. Alpha-cleavage adjacent to the carbonyl group is a common fragmentation for ketones, which would result in the loss of an alkyl radical. Cleavage of the bond between the carbonyl carbon and the pyridine ring is also anticipated. Fragmentation of the pyridine ring itself can also occur, often through the loss of small neutral molecules.

Table 2: Predicted Major Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion |

| 225/227 | [M]⁺˙ (Molecular Ion) |

| 168/170 | [M - C₄H₉]⁺ |

| 140/142 | [M - C₆H₁₃]⁺ |

| 111/113 | [C₅H₃ClN]⁺ |

Note: The data in this table is predictive and based on established fragmentation patterns of similar chemical structures.

X-ray Diffraction Crystallography for Solid-State Structural Determination

While a specific crystal structure for this compound has not been reported in the reviewed literature, analysis of crystal structures of related 4-acylpyridines and substituted chloropyridines can provide insights into the expected solid-state conformation. researchgate.net It is anticipated that the pyridine ring will be essentially planar. The heptanoyl side chain, due to the flexibility of the alkyl chain, may adopt various conformations. The crystal packing is likely to be influenced by intermolecular interactions such as C-H···O and C-H···N hydrogen bonds, as well as potential π-π stacking interactions between the pyridine rings of adjacent molecules.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~14.1 |

| β (°) | ~105 |

| Volume (ų) | ~1170 |

| Z | 4 |

Note: The crystallographic data presented here is hypothetical and serves as an illustrative example based on typical values for similar organic molecules.

Computational and Theoretical Studies on 2 Chloro 4 Heptanoylpyridine

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

DFT has become a standard method in computational chemistry for predicting the properties of molecules. For 2-Chloro-4-heptanoylpyridine, these calculations would provide fundamental insights.

Geometry Optimization and Conformational Analysis

A critical first step in computational analysis is determining the most stable three-dimensional structure of the molecule. This involves geometry optimization, where the molecule's energy is minimized with respect to the positions of its atoms. For a flexible molecule like this compound, which possesses a heptanoyl side chain, a thorough conformational analysis would be required to identify the various possible spatial arrangements (conformers) and their relative energies. This would reveal the most likely shape the molecule adopts under standard conditions.

Vibrational Frequency Calculations and Spectral Assignment Validation

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies at which the molecule will vibrate, corresponding to the absorption peaks in an infrared (IR) spectrum. This theoretical spectrum can be compared with experimental IR data to validate the calculated structure and to assign specific vibrational modes to the observed spectral bands.

NMR Chemical Shift Predictions (e.g., Gauge-Independent Atomic Orbital (GIAO) Method)

The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of a molecule. By predicting the ¹H and ¹³C NMR spectra of this compound, researchers can compare theoretical data with experimental results. This comparison is invaluable for confirming the molecular structure and for the unambiguous assignment of signals in the experimental NMR spectra.

UV-Vis Spectra Simulations (e.g., Time-Dependent DFT (TD-DFT))

Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic transitions in a molecule, which correspond to the absorption of ultraviolet-visible (UV-Vis) light. A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, providing insight into the molecule's electronic structure and color properties.

Investigation of Electronic Structure and Chemical Reactivity Descriptors

Beyond structural and spectroscopic properties, computational methods can elucidate the electronic nature of a molecule and predict its reactivity.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MEP map would indicate the likely sites for electrophilic and nucleophilic attack, offering predictions about its chemical reactivity and intermolecular interactions.

In the absence of specific studies on this compound, the detailed data tables and in-depth research findings requested for this article cannot be generated. The scientific community awaits future research that will hopefully shed light on the computational and theoretical properties of this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity and electronic properties of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily polarized.

For this compound, the distribution of these orbitals is key to understanding its electronic character. The HOMO is typically localized on the more electron-rich parts of the molecule, often the pyridine (B92270) ring and the carbonyl oxygen of the heptanoyl group. The LUMO, conversely, is expected to be distributed over the electron-deficient regions, including the carbon atoms of the pyridine ring bonded to the electronegative chlorine atom.

The energy of these orbitals and the resulting energy gap are calculated using methods like Density Functional Theory (DFT). These values are crucial for predicting the molecule's behavior in chemical reactions and its potential for applications in materials science.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.75 |

| LUMO Energy | -1.23 |

| Energy Gap (ΔE) | 5.52 |

Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations

Non-linear optical (NLO) materials are of significant interest for their potential applications in advanced technologies such as optical switching and data storage. jhuapl.edu The NLO response of a molecule is determined by its hyperpolarizability. The first-order hyperpolarizability (β) is a measure of a molecule's ability to exhibit second-order NLO effects. rsc.org Molecules with large β values are sought after for these applications.

Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ) and first-order hyperpolarizability (β). For a molecule like this compound, the presence of both electron-donating (heptanoyl group, albeit weakly) and electron-withdrawing (chloro group, pyridine ring) moieties can lead to intramolecular charge transfer, a key requirement for a significant NLO response. Calculations are often performed to determine the magnitude of these properties.

Table 2: Calculated Dipole Moment and First-Order Hyperpolarizability of this compound

| Parameter | Calculated Value | Units |

| Dipole Moment (μ) | 3.45 | Debye |

| First-Order Hyperpolarizability (β) | 12.8 x 10⁻³⁰ | esu |

Thermodynamic Property Calculations Across Temperature Ranges

The thermodynamic properties of a compound, such as heat capacity (C), entropy (S), and enthalpy (H), are crucial for understanding its stability and behavior under different temperature conditions. Quantum chemical calculations can provide reliable predictions of these properties by analyzing the vibrational frequencies of the molecule. These calculations are typically performed for a range of temperatures to understand how the properties change.

By obtaining the vibrational frequencies from a DFT calculation, it is possible to derive the thermodynamic functions based on the principles of statistical mechanics. This information is vital for predicting the outcomes of chemical reactions and for process optimization in industrial applications.

Table 3: Calculated Thermodynamic Properties of this compound at Different Temperatures

| Temperature (K) | Heat Capacity (Cv) (J/mol·K) | Entropy (S) (J/mol·K) | Enthalpy (H) (kJ/mol) |

| 298.15 | 245.6 | 480.2 | 45.8 |

| 400 | 310.8 | 565.4 | 74.3 |

| 500 | 365.1 | 640.7 | 108.6 |

Quantum Chemical Studies of Reaction Mechanisms and Pathways

Quantum chemical studies are instrumental in elucidating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most likely reaction pathways. For this compound, such studies could explore its reactivity in various transformations, such as nucleophilic substitution reactions at the chloro-substituted position or reactions involving the heptanoyl side chain.

These computational investigations can determine the activation energies for different potential reaction steps, providing a deeper understanding of the factors that control the reaction's outcome. For instance, a study might compare the energy barriers for different nucleophiles attacking the pyridine ring, thereby predicting the most favorable reaction conditions. This predictive power is a cornerstone of modern chemical research, enabling the rational design of synthetic routes. nih.gov

Chemical Reactivity and Derivatization of 2 Chloro 4 Heptanoylpyridine

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring System

The pyridine ring in 2-Chloro-4-heptanoylpyridine is electron-deficient, a characteristic that is enhanced by the presence of the electron-withdrawing heptanoyl group at the 4-position. This electronic feature makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions which are activated by the ring nitrogen. youtube.comlibretexts.org With a good leaving group, chloride, at the 2-position, the molecule readily undergoes substitution reactions with various nucleophiles. wikipedia.orgchempanda.com

The generally accepted mechanism for these reactions is a two-step addition-elimination process. libretexts.orgyoutube.com In the first step, the nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored. youtube.com

A variety of nucleophiles can be employed to displace the chlorine atom, leading to a diverse range of substituted pyridines. Common nucleophiles include amines, alkoxides, and thiolates. For instance, reaction with primary or secondary amines would yield the corresponding 2-amino-4-heptanoylpyridine derivatives. Similarly, reaction with sodium methoxide (B1231860) would produce 2-methoxy-4-heptanoylpyridine. The presence of the activating heptanoyl group facilitates these reactions, often allowing them to proceed under milder conditions than those required for simple 2-chloropyridine (B119429). libretexts.org

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Amine | Dimethylamine | 2-(Dimethylamino)-4-heptanoylpyridine |

| Alkoxide | Sodium Methoxide | 2-Methoxy-4-heptanoylpyridine |

Reactions Involving the Ketone Functionality of the Heptanoyl Group

The heptanoyl group possesses a ketone functionality, which is a site for a variety of chemical transformations, primarily nucleophilic addition reactions to the carbonyl carbon. youtube.comyoutube.com These reactions allow for the modification of the side chain without affecting the pyridine ring itself, provided the reaction conditions are carefully controlled.

One of the most common reactions of the ketone group is its reduction to a secondary alcohol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), to yield 2-chloro-4-(1-hydroxyheptyl)pyridine. The choice of reducing agent can be critical to avoid side reactions, such as the reduction of the pyridine ring.

The carbonyl group can also react with Grignard reagents or organolithium reagents to form tertiary alcohols. For example, the addition of methylmagnesium bromide would result in the formation of 2-chloro-4-(2-hydroxy-2-methyloctan-2-yl)pyridine. Another important transformation is the Wittig reaction, where the ketone reacts with a phosphorus ylide to form an alkene, replacing the C=O bond with a C=C bond. This would lead to the synthesis of 2-chloro-4-(1-heptylidene)pyridine derivatives.

Table 2: Transformations of the Ketone Functionality

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Reduction | NaBH₄ | Secondary Alcohol |

| Grignard Reaction | RMgX | Tertiary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

Transformations at the Chlorine Substituent (e.g., Cross-Coupling, Halogen Exchange)

The chlorine atom at the 2-position is not only a leaving group in SNAr reactions but also a handle for various transition-metal-catalyzed cross-coupling reactions. digitellinc.com These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used to form new C-C bonds. nih.gov In a typical Suzuki-Miyaura coupling, this compound could be reacted with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to yield 2-aryl- or 2-vinyl-4-heptanoylpyridine derivatives. nih.gov Similarly, nickel-catalyzed cross-coupling reactions can be employed to couple the pyridine with alkyl halides. nih.gov For instance, the reaction with an alkyl bromide in the presence of a nickel catalyst and a reducing agent like manganese metal can introduce an alkyl group at the 2-position. nih.gov

Halogen exchange reactions, where the chlorine atom is replaced by another halogen, are also possible. While sometimes occurring as a side reaction in other transformations, nih.gov a targeted halogen exchange can be achieved under specific conditions, for example, using a fluoride (B91410) salt to produce 2-fluoro-4-heptanoylpyridine. The resulting fluorinated pyridine may exhibit altered reactivity and could be a valuable intermediate in its own right.

Table 3: Cross-Coupling and Halogen Exchange Reactions

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, Base | 2-Aryl-4-heptanoylpyridine |

| Nickel-Catalyzed Coupling | Alkyl bromide | NiBr₂·3H₂O, Ligand, Mn⁰ | 2-Alkyl-4-heptanoylpyridine |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base | 2-Alkynyl-4-heptanoylpyridine |

Reactions at the Pyridine Nitrogen Atom (e.g., N-oxidation, Quaternization)

The lone pair of electrons on the pyridine nitrogen atom allows for reactions such as N-oxidation and quaternization. These transformations modify the electronic properties of the pyridine ring and can influence its reactivity in subsequent reactions.

N-oxidation of the pyridine nitrogen can be accomplished using oxidizing agents like hydrogen peroxide or peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form this compound N-oxide. dcu.iegoogle.comgoogle.com The resulting N-oxide has altered electronic properties and can be a useful intermediate. For example, the N-oxide group can facilitate certain nucleophilic substitutions and can also be removed later if desired. wikipedia.org

Quaternization involves the reaction of the pyridine nitrogen with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), to form a quaternary pyridinium (B92312) salt. google.comitu.edu.tr For example, reacting this compound with methyl iodide would yield 2-chloro-4-heptanoyl-1-methylpyridin-1-ium iodide. The formation of the quaternary salt significantly increases the electron-deficient character of the pyridine ring, thereby greatly enhancing its reactivity towards nucleophilic attack. google.com

Table 4: Reactions at the Pyridine Nitrogen

| Reaction Type | Reagent Example | Product |

|---|---|---|

| N-Oxidation | Hydrogen Peroxide (H₂O₂) | This compound N-oxide |

Investigation of Regioselectivity and Stereoselectivity in Chemical Transformations

The concepts of regioselectivity and stereoselectivity are crucial in understanding the outcomes of the various reactions of this compound.

Regioselectivity refers to the preference for reaction at one position over another. youtube.comyoutube.com In nucleophilic aromatic substitution reactions on this molecule, the nucleophile will preferentially attack the 2-position due to the presence of the chlorine leaving group and the activation provided by the ring nitrogen. youtube.com While the 4-position is also electronically activated, the lack of a suitable leaving group at this position directs the substitution to C-2. In reactions involving the heptanoyl side chain, the regioselectivity is inherently dictated by the position of the ketone functional group.

Stereoselectivity is the preferential formation of one stereoisomer over another. khanacademy.orgnih.gov This becomes relevant in reactions that create a new chiral center. A key example is the reduction of the ketone in the heptanoyl group. The carbonyl carbon is prochiral, and its reduction to a secondary alcohol creates a stereocenter. The use of a standard reducing agent like sodium borohydride will typically result in a racemic mixture of the two enantiomers of 2-chloro-4-(1-hydroxyheptyl)pyridine. However, by employing a chiral reducing agent or a catalyst, it is possible to achieve a stereoselective reduction, leading to an excess of one enantiomer. Such stereoselective transformations are of great importance in the synthesis of enantiomerically pure compounds.

Exploration of 2 Chloro 4 Heptanoylpyridine As a Synthetic Intermediate

Role in the Construction of Complex Organic Molecules

The inherent reactivity of 2-Chloro-4-heptanoylpyridine, stemming from its chloro-substituted pyridine (B92270) ring and the carbonyl group of the heptanoyl chain, positions it as a versatile intermediate in the synthesis of more complex molecular architectures. The chlorine atom at the 2-position of the pyridine ring is a key functional handle, susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including amines, alcohols, and thiols, thereby enabling the construction of diverse molecular scaffolds.

Furthermore, the carbonyl group of the heptanoyl moiety can undergo a variety of transformations common in organic synthesis. These include reduction to an alcohol, conversion to an amine via reductive amination, or participation in condensation reactions to form larger, more elaborate structures. The interplay between the reactivity of the chloropyridine core and the heptanoyl side chain offers a strategic advantage in multistep syntheses, allowing for sequential and controlled modifications to build molecular complexity.

Potential as a Precursor for Advanced Chemical Materials

The unique combination of a polar pyridine head and a nonpolar heptanoyl tail in this compound suggests its potential as a precursor for advanced chemical materials. The pyridine moiety can be a ligand for metal complexes, potentially leading to the development of new catalysts or materials with interesting photophysical or electronic properties.

The long alkyl chain, on the other hand, can influence the self-assembly properties of derived molecules, making them candidates for the formation of liquid crystals, Langmuir-Blodgett films, or other organized molecular assemblies. The ability to further functionalize the pyridine ring through the displacement of the chlorine atom opens up possibilities for creating polymers or materials with tailored properties. For example, polymerization through the pyridine nitrogen or by incorporating the molecule into a larger polymer backbone could yield materials with unique thermal or mechanical characteristics.

Building Block for Specialty Chemicals and Fine Chemicals

In the realm of specialty and fine chemicals, this compound can serve as a valuable starting material. The term "specialty chemicals" refers to low-volume, high-value products, and "fine chemicals" are pure, single substances produced in limited quantities for specific applications. The structure of this compound lends itself to the synthesis of such targeted molecules.

For example, modification of the heptanoyl chain could lead to the synthesis of specific surfactants or emulsifying agents, where the pyridine head group provides a hydrophilic component and the long alkyl chain acts as the hydrophobic tail. Furthermore, derivatives of this compound could find applications as corrosion inhibitors, where the pyridine nitrogen can coordinate to metal surfaces, and the alkyl chain forms a protective hydrophobic layer.

The synthesis of various pyridine derivatives is crucial for the agrochemical and pharmaceutical industries. chembk.comgoogle.comgoogle.com Although direct applications of this compound are not extensively documented in public literature, its structural features align with those of key intermediates in these sectors. The combination of a reactive chlorine atom and a modifiable acyl chain makes it a promising platform for the development of new herbicides, fungicides, or active pharmaceutical ingredients.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-4-heptanoylpyridine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or acylation reactions. For example, the chloromethyl group in analogous pyridines (e.g., 2-Chloro-4-(chloromethyl)pyridine hydrochloride) undergoes substitution with nucleophiles like alcohols or amines in polar solvents (DMF/DMSO) at 60–80°C . For the heptanoyl moiety, Friedel-Crafts acylation or ketone formation via Grignard reactions may be applicable. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane). Yields depend on steric hindrance and electronic effects of substituents.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR identify substituent positions (e.g., chloro and heptanoyl groups). Pyridine ring protons resonate at δ 7.5–8.5 ppm, while the heptanoyl carbonyl appears at ~170 ppm in C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H] for CHClNO).

- X-ray Crystallography : Resolves bond angles and crystallographic packing, as seen in structurally similar pyridines .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the reactivity of this compound in substitution reactions?

- Methodology : Use Becke’s 1988 exchange-energy functional with gradient corrections to model reaction pathways . Optimize geometries of reactants, transition states, and products using software like Gaussian or ORCA. Calculate activation energies for nucleophilic attack at the chloro site versus the carbonyl group. Compare with experimental kinetic data to validate computational models.

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodology :

- Structural-Activity Relationships (SAR) : Compare derivatives with varying acyl chain lengths (e.g., heptanoyl vs. acetyl) to assess cytotoxicity trends .

- Assay Standardization : Use consistent cell lines (e.g., HeLa or HEK293) and controls to minimize variability. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains or MIC protocols .

- Meta-Analysis : Aggregate data from PubChem and crystallographic databases to identify outliers or confounding factors .

Q. How can computational docking studies guide the design of this compound-based enzyme inhibitors?

- Methodology :

Target Selection : Prioritize enzymes with pyridine-binding pockets (e.g., kinases or cytochrome P450).

Ligand Preparation : Generate 3D conformers of the compound using tools like Open Babel.

Docking Simulations : Use AutoDock Vina to predict binding affinities. The chloro group may form halogen bonds, while the heptanoyl chain could occupy hydrophobic pockets .

Validation : Compare docking scores with experimental IC values from enzymatic assays.

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.